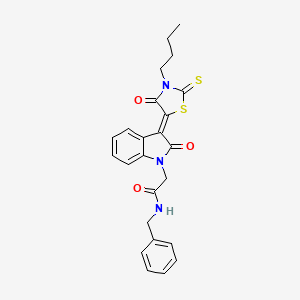
(Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Introduction
(Z)-N-benzyl-2-(3-(3-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C27H32N2O2S2
- Molecular Weight : 480.69 g/mol
- CAS Number : 315244-12-3
The structural complexity of this compound contributes to its diverse biological activities.
Urease Inhibition
Recent studies have highlighted the urease inhibitory activity of thioxothiazolidinyl-acetamides, suggesting that derivatives like this compound may exhibit similar properties. The most active compounds in related studies showed IC50 values ranging from 1.473 to 9.274 µM, indicating significant urease inhibition compared to controls like hydroxyurea (IC50 = 100.21 µM) .
Src Kinase Inhibition
Another area of interest is the Src kinase inhibitory activity. Compounds structurally related to (Z)-N-benzyl derivatives have demonstrated promising results in inhibiting Src kinase, a critical player in cancer cell proliferation. For instance, an N-benzyl derivative exhibited GI50 values of 1.34 µM and 2.30 µM in specific cancer cell lines . This suggests that (Z)-N-benzyl derivatives may also possess similar anticancer properties.
Antimicrobial Activity
The antimicrobial potential of related thiazolidine derivatives has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria and fungi. Compounds in this class have shown minimum inhibitory concentrations (MICs) ranging from 10.7–21.4 μmol/mL, indicating potent antimicrobial activity .
Study on Urease Inhibition
In a recent study, a series of thioxothiazolidin derivatives were synthesized and tested for urease inhibition. Compound 6i was identified as the most potent with an IC50 value of 1.473 µM. Kinetic studies revealed that these compounds could serve as effective urease inhibitors, which are crucial for treating conditions like kidney stones .
Src Kinase Inhibitory Activity Assessment
In another study focusing on Src kinase inhibitors, several N-benzyl substituted acetamides were synthesized and tested in engineered cell lines. The results indicated that while some derivatives showed significant inhibition of c-Src kinase activity, others exhibited lower anticancer efficacy, suggesting a complex relationship between structure and biological activity .
Summary of Biological Activities
Propriétés
IUPAC Name |
N-benzyl-2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-2-3-13-26-23(30)21(32-24(26)31)20-17-11-7-8-12-18(17)27(22(20)29)15-19(28)25-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,25,28)/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRXARWQUMTPIX-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














